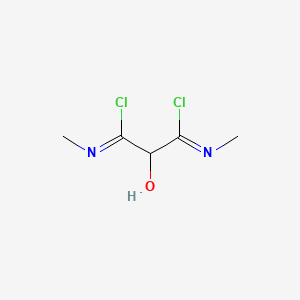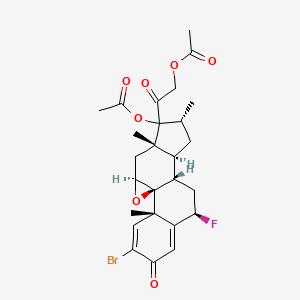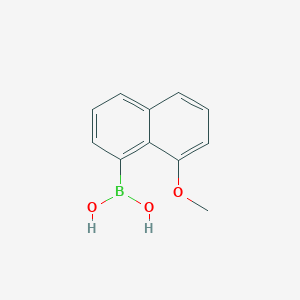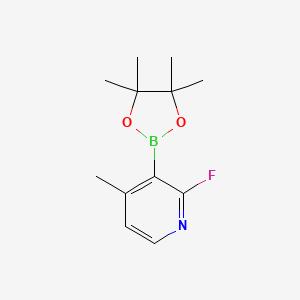
2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylamine-epichlorohydrin copolymer is a synthetic polymer produced by the copolymerization of dimethylamine and epichlorohydrin. This compound is known for its applications in various industries, including food processing, water treatment, and paper manufacturing. It is recognized for its ability to act as a flocculant and decolorizing agent, making it valuable in the clarification of refinery sugar liquors and juices .
Méthodes De Préparation
The preparation of dimethylamine-epichlorohydrin copolymer involves the copolymerization of dimethylamine and epichlorohydrin. The reaction typically occurs in an aqueous solution, with the mole ratio of total amine to epichlorohydrin being approximately 1:1 . The process can be carried out by heating a 50 to 90% aqueous solution of dimethylamine to a temperature of 75°C to 95°C with agitation. The difunctional epoxide compound (epichlorohydrin) is then added at a rate sufficient to maintain the reaction temperature within this range . Industrial production methods often involve the use of large-scale reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Dimethylamine-epichlorohydrin copolymer undergoes various chemical reactions, including:
Substitution Reactions: The copolymer can react with other compounds through substitution reactions, where functional groups are replaced by others.
Cross-linking Reactions: The copolymer can form cross-linked networks, enhancing its stability and functionality.
Hydrolysis: Under certain conditions, the copolymer can undergo hydrolysis, breaking down into smaller components.
Common reagents used in these reactions include acids, bases, and other reactive compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dimethylamine-epichlorohydrin copolymer has a wide range of scientific research applications:
Chemistry: It is used as a flocculant in water treatment processes, helping to remove impurities and contaminants.
Biology: The copolymer is utilized in the purification of biological samples, aiding in the separation of proteins and other biomolecules.
Industry: The copolymer is employed in the paper manufacturing industry as a retention aid, improving the quality and strength of paper products
Mécanisme D'action
The mechanism of action of dimethylamine-epichlorohydrin copolymer involves its highly positively charged nature, which allows it to interact with negatively charged particles and molecules. This interaction leads to the aggregation and precipitation of impurities, facilitating their removal from solutions. The molecular targets and pathways involved include the binding of the copolymer to anionic sites on particles, leading to flocculation and sedimentation .
Comparaison Avec Des Composés Similaires
Dimethylamine-epichlorohydrin copolymer can be compared with other similar compounds, such as:
Epichlorohydrin-dimethylamine copolymer: Similar in structure but may have different cross-linking densities and applications.
Epichlorohydrin-N,N-dimethyl-1,3-diaminopropane copolymer: Used as a meso-template in the synthesis of hierarchical zeolites.
The uniqueness of dimethylamine-epichlorohydrin copolymer lies in its specific balance of charge density and molecular weight, which makes it particularly effective in applications requiring strong flocculating and decolorizing properties.
Propriétés
Formule moléculaire |
C5H8Cl2N2O |
|---|---|
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride |
InChI |
InChI=1S/C5H8Cl2N2O/c1-8-4(6)3(10)5(7)9-2/h3,10H,1-2H3 |
Clé InChI |
LTKVMEDGMDZEMD-UHFFFAOYSA-N |
SMILES canonique |
CN=C(C(C(=NC)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)


![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)







